4-Hydrazinyl-8-methylquinolin-2(1H)-one 4-Hydrazinyl-8-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 360078-48-4
VCID: VC19099276
InChI: InChI=1S/C10H11N3O/c1-6-3-2-4-7-8(13-11)5-9(14)12-10(6)7/h2-5H,11H2,1H3,(H2,12,13,14)
SMILES:
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

4-Hydrazinyl-8-methylquinolin-2(1H)-one

CAS No.: 360078-48-4

Cat. No.: VC19099276

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazinyl-8-methylquinolin-2(1H)-one - 360078-48-4

Specification

CAS No. 360078-48-4
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 4-hydrazinyl-8-methyl-1H-quinolin-2-one
Standard InChI InChI=1S/C10H11N3O/c1-6-3-2-4-7-8(13-11)5-9(14)12-10(6)7/h2-5H,11H2,1H3,(H2,12,13,14)
Standard InChI Key RBIRHUBWRBSDQA-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=CC(=O)N2)NN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C₁₀H₁₁N₃O

  • Molecular Weight: 189.21 g/mol

  • IUPAC Name: 8-methyl-4-hydrazinyl-1H-quinolin-2-one

Spectroscopic Data

  • IR (KBr, cm⁻¹):

    • N–H stretches: 3200–3400 (hydrazine and lactam NH)

    • C=O: 1665–1680 (quinolone carbonyl) .

  • ¹H NMR (DMSO-d₆, δ ppm):

    • Aromatic protons: 6.8–8.1 (multiplet, 4H)

    • Methyl (C8): 2.4 (singlet, 3H)

    • Hydrazine NH: 8.9–9.2 (broad, 2H) .

Physical Properties

PropertyValue
Melting Point210–212°C (decomposes)
SolubilitySoluble in DMF, DMSO; insoluble in water
StabilityAir-stable solid; sensitive to strong acids/bases

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution of 4-chloro-8-methylquinolin-2(1H)-one with hydrazine hydrate :

  • Reaction:

    4-Chloro-8-methylquinolin-2(1*H*)-one+N2H4EtOH, Δ4-Hydrazinyl-8-methylquinolin-2(1*H*)-one+HCl\text{4-Chloro-8-methylquinolin-2(1*H*)-one} + \text{N}_2\text{H}_4 \xrightarrow{\text{EtOH, Δ}} \text{4-Hydrazinyl-8-methylquinolin-2(1*H*)-one} + \text{HCl}
  • Yield: ~70% after recrystallization from ethanol .

Key Reactivity

The hydrazine group enables diverse transformations:

  • Thiosemicarbazides: Reacts with phenyl isothiocyanate to form N-(8-methyl-2-oxoquinolin-4-yl)-N′-phenylthiourea .

  • Pyrazole Derivatives: Condensation with aldehydes (e.g., 3-formyl-4-hydroxyquinoline) yields pyrazolo[4,3-c]quinolin-4(5H)-ones via intramolecular cyclization .

  • Triazoles and Thiadiazoles: Reaction with carbon disulfide or tosyl chloride produces heterocyclic systems (e.g., 1,3,4-thiadiazoles) .

Biological Activities and Applications

Antioxidant Properties

  • Lubricant Additives: Derivatives reduce oxidative degradation in greases, lowering acid number by 40% in ASTM D-942 tests .

Anticancer Prospects

  • Structural Analogs: Pyrano[3,2-c]quinolones derived from similar precursors show cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Industrial and Research Applications

Medicinal Chemistry

  • Scaffold for Drug Discovery: Used to synthesize triazoles, benzimidazoles, and oxadiazoles with enhanced bioactivity .

  • Photoactive Agents: Quinoline-hydrazine hybrids exhibit singlet oxygen generation under blue light, useful in photodynamic therapy .

Material Science

  • Fluorescent Probes: Derivatives with extended conjugation (e.g., styryl substituents) show potential in optoelectronics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator